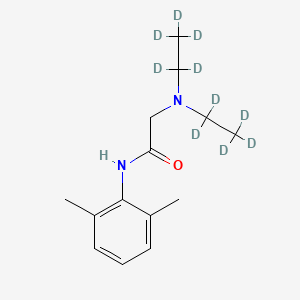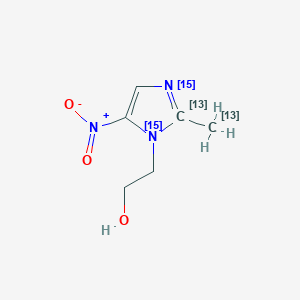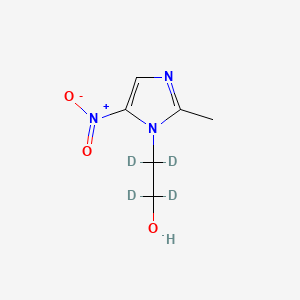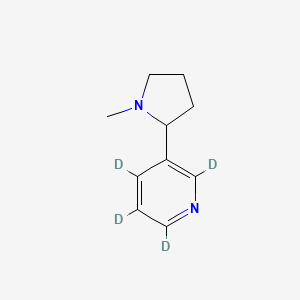
Ramifenazone-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ramifenazone-d7 is a deuterium-labeled derivative of Ramifenazone, which is also known as Isopropylaminoantipyrine. Ramifenazone is a pyrazole derivative that acts as a non-steroidal anti-inflammatory agent. It possesses analgesic, antipyretic, anti-inflammatory, and antimicrobial activities .
作用机制
Target of Action
Ramifenazone-d7, also known as Isopropylaminoantipyrine, is a pyrazole derivative that primarily targets bacterial cells . It acts as a non-steroidal anti-inflammatory agent (NSAID) and has been found to have analgesic, antipyretic, anti-inflammatory, and antimicrobial activities .
Mode of Action
As a non-steroidal anti-inflammatory agent, this compound works by reducing the production of prostaglandins, chemicals that cells produce in response to injury and certain diseases. These prostaglandins cause inflammation, pain, and fever. By inhibiting their production, this compound helps to alleviate these symptoms .
Biochemical Pathways
By inhibiting COX, this compound reduces the production of these inflammatory mediators, thereby alleviating symptoms of inflammation and pain .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Result of Action
The result of this compound’s action is the reduction of inflammation, pain, and fever. This is achieved through its inhibition of prostaglandin production, which in turn reduces the inflammatory response. Additionally, its antimicrobial activity helps to combat bacterial infections .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s solubility and therefore its bioavailability. Additionally, factors such as temperature and humidity can impact the stability of the drug. It is recommended to store this compound under the conditions specified in the Certificate of Analysis to ensure its efficacy .
生化分析
Biochemical Properties
Ramifenazone-d7, like its parent compound Ramifenazone, interacts with various enzymes and proteins in the body. As an NSAID, it is likely to interact with cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the production of prostaglandins, substances that mediate inflammation and pain .
Cellular Effects
This compound can influence cell function by inhibiting the production of prostaglandins, thereby reducing inflammation and pain. This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cyclooxygenase enzymes. By inhibiting these enzymes, it prevents the conversion of arachidonic acid to prostaglandins, thereby exerting its anti-inflammatory and analgesic effects .
Temporal Effects in Laboratory Settings
As a deuterium-labeled compound, it is expected to have similar stability and degradation patterns to its parent compound, Ramifenazone .
Dosage Effects in Animal Models
Like other NSAIDs, it is likely to exhibit dose-dependent anti-inflammatory and analgesic effects, with potential for toxic or adverse effects at high doses .
Metabolic Pathways
This compound is likely to be involved in similar metabolic pathways as Ramifenazone. This includes metabolism by the cytochrome P450 enzyme system, with potential interactions with various enzymes and cofactors .
Transport and Distribution
Like other NSAIDs, it is likely to be distributed widely in the body and may interact with various transporters or binding proteins .
Subcellular Localization
As a small molecule, it is likely to be able to cross cell membranes and could potentially localize to various compartments or organelles within the cell .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ramifenazone-d7 involves the incorporation of deuterium atoms into the Ramifenazone molecule. This is typically achieved through the use of deuterated reagents and solvents during the synthesis process. The specific synthetic route and reaction conditions can vary, but generally involve the following steps:
Deuteration of Isopropylamine: The isopropylamine is deuterated using deuterium gas or deuterated water.
Formation of Deuterated Intermediate: The deuterated isopropylamine is then reacted with a suitable precursor to form a deuterated intermediate.
Cyclization and Functionalization: The deuterated intermediate undergoes cyclization and functionalization reactions to form the final this compound compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and controlled reaction conditions to ensure high yield and purity of the final product. The deuteration process is carefully monitored to achieve the desired level of deuterium incorporation .
化学反应分析
Types of Reactions
Ramifenazone-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form reduced derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield reduced derivatives .
科学研究应用
Ramifenazone-d7 is primarily used in scientific research as a stable isotope-labeled compound. Its applications include:
Pharmacokinetic Studies: Used as a tracer to study the pharmacokinetics and metabolism of Ramifenazone.
Drug Development: Helps in the quantitation of drug molecules during the drug development process.
Biological Research: Used to study the biological activities and mechanisms of action of Ramifenazone.
Industrial Applications: Used in the development of new non-steroidal anti-inflammatory agents
相似化合物的比较
Similar Compounds
Ramifenazone: The non-deuterated form of Ramifenazone-d7.
Phenylbutazone: Another pyrazole derivative with similar anti-inflammatory properties.
Ibuprofen: A widely used non-steroidal anti-inflammatory agent with similar analgesic and antipyretic properties
Uniqueness
This compound is unique due to its deuterium labeling, which makes it a valuable tool in pharmacokinetic and metabolic studies. The incorporation of deuterium can affect the pharmacokinetic and metabolic profiles of the compound, providing insights into the behavior of the drug in biological systems .
属性
CAS 编号 |
1330180-51-2 |
|---|---|
分子式 |
C14H19N3O |
分子量 |
252.36 g/mol |
IUPAC 名称 |
4-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C14H19N3O/c1-10(2)15-13-11(3)16(4)17(14(13)18)12-8-6-5-7-9-12/h5-10,15H,1-4H3/i1D3,2D3,10D |
InChI 键 |
XOZLRRYPUKAKMU-SVMCCORHSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C |
规范 SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(C)C |
纯度 |
95% by HPLC; 98% atom D |
相关CAS编号 |
3615-24-5 (unlabelled) |
同义词 |
1,2-Dihydro-1,5-dimethyl-4-[(1-methylethyl-d7)amino]-2-phenyl-3H-pyrazol-3-one |
标签 |
Antipyrine Impurities |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








